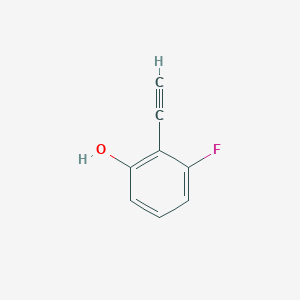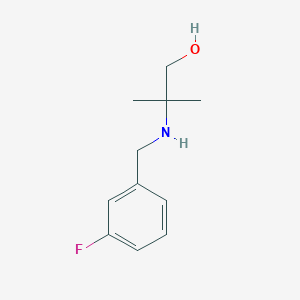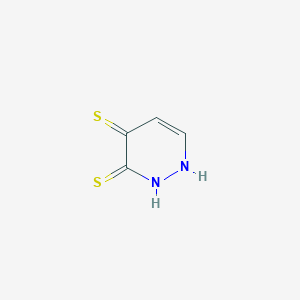
Trimethylsilyl butan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl butan-2-ylcarbamate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butan-2-ylcarbamate moiety. This compound is notable for its applications in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl butan-2-ylcarbamate typically involves the reaction of butan-2-ylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl butan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl group, yielding the corresponding alcohol or amine.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis of the compound.
Triethylamine: Acts as a base to facilitate the reaction.
Tetrahydrofuran (THF): An anhydrous solvent used to dissolve the reactants and maintain an inert atmosphere.
Major Products Formed
The primary product of reactions involving this compound is the deprotected alcohol or amine, depending on the specific reaction conditions employed .
Applications De Recherche Scientifique
Trimethylsilyl butan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive functional groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals where precise control over molecular structure is essential.
Mécanisme D'action
The mechanism of action of trimethylsilyl butan-2-ylcarbamate involves the formation of a stable silyl ether or silyl amine linkage, which protects the functional group from unwanted reactions. The trimethylsilyl group can be removed under mild acidic or basic conditions, regenerating the original functional group. This process is facilitated by the large size and electron-donating properties of the trimethylsilyl group, which stabilize the intermediate species formed during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of various trimethylsilyl-protected compounds.
Trimethylsilyl Cyanide: Employed in cyanation reactions.
Trimethylsilyl Ethyl Carbamate: Another protecting group with similar properties but different reactivity.
Uniqueness
Trimethylsilyl butan-2-ylcarbamate is unique due to its specific combination of stability and ease of removal, making it particularly useful in complex organic syntheses where selective protection and deprotection are required. Its ability to form stable silyl ethers and amines under mild conditions sets it apart from other protecting groups .
Propriétés
Numéro CAS |
89029-20-9 |
|---|---|
Formule moléculaire |
C8H19NO2Si |
Poids moléculaire |
189.33 g/mol |
Nom IUPAC |
trimethylsilyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-6-7(2)9-8(10)11-12(3,4)5/h7H,6H2,1-5H3,(H,9,10) |
Clé InChI |
WDUGJVJPWZYLSL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



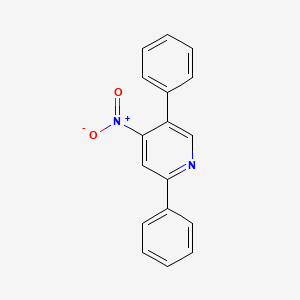
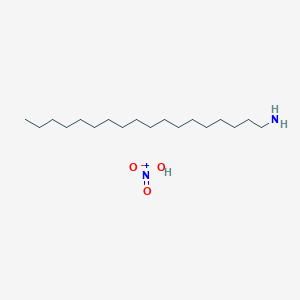
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
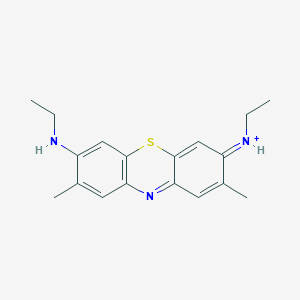
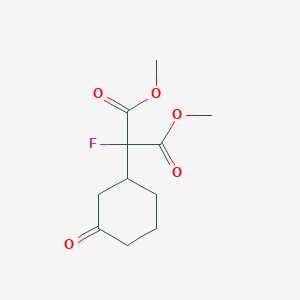
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
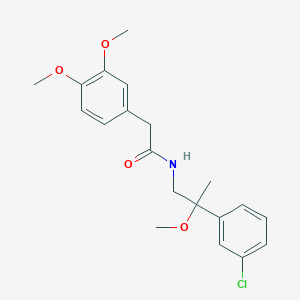
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
